molecular formula C8H7NO2S B11910992 5-Aminobenzo[b]thiophene 1,1-dioxide

5-Aminobenzo[b]thiophene 1,1-dioxide

Cat. No.: B11910992
M. Wt: 181.21 g/mol
InChI Key: NEIUUYPYJWOYAA-UHFFFAOYSA-N
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Description

5-Aminobenzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C8H7NO2S It is a derivative of benzothiophene, characterized by the presence of an amino group at the 5-position and a dioxide group at the 1,1-position

Synthetic Routes and Reaction Conditions:

    Electrochemical Synthesis: One of the methods for synthesizing benzo[b]thiophene-1,1-dioxides involves the electrochemical reaction of sulfonhydrazides with internal alkynes.

    Microwave-Assisted Synthesis: Another method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of equipment.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxide group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Introduction of various functional groups depending on the reagents used.

Mechanism of Action

The mechanism by which 5-aminobenzo[b]thiophene 1,1-dioxide exerts its effects, particularly as a STAT3 inhibitor, involves the inhibition of the phosphorylation of STAT3. This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell survival and proliferation . Additionally, the compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Uniqueness: 5-Aminobenzo[b]thiophene 1,1-dioxide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit STAT3 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUUYPYJWOYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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